Bulleyaconitine A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

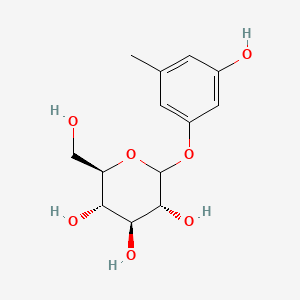

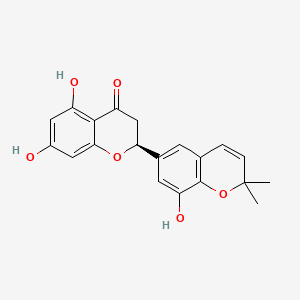

Bulleyaconitine A is a C-19 diterpene diester alkaloid isolated from the Aconitum bulleyanum plant, which is native to China. This compound has been recognized for its potent analgesic, anti-inflammatory, and anti-anxiety properties. It has been used in traditional Chinese medicine for the treatment of chronic pain, rheumatoid arthritis, and other musculoskeletal disorders .

Mecanismo De Acción

Target of Action

Bulleyaconitine A, a diterpene alkaloid isolated from Aconitum bulleyanum plants, primarily targets the tetrodotoxin-sensitive voltage-gated sodium channels in dorsal root ganglion neurons . It also interacts with spinal microglia , stimulating the expression of dynorphin A .

Mode of Action

This compound exerts its effects by blocking the tetrodotoxin-sensitive voltage-gated sodium channels in dorsal root ganglion neurons . This blocking action is potentiated by the inhibition of protein kinase C . Furthermore, this compound stimulates the expression of dynorphin A in spinal microglia .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the peripheral sensitization and central sensitization that underlie chronic pain . It also suppresses activation and proliferation of hepatic stellate cells by inhibiting the transforming growth factor-β1 (TGF-β1) signaling pathway .

Pharmacokinetics

It is known that this compound is used in clinical practice in china for the treatment of chronic pain, suggesting that it has suitable pharmacokinetic properties for therapeutic use .

Result of Action

This compound has been shown to have significant anti-inflammatory, analgesic, and immunomodulatory effects . It inhibits proliferation and promotes apoptosis of human hepatic Lieming Xu-2 (LX-2) cells . It also reduces neuronal sodium currents, leading to a block of both motor and sensory functions in rats .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a model of chronic visceral hypersensitivity developed by colorectal injection of 2,4,6-trinitrobenzene sulfonic acid and the induction of heterotypic intermittent chronic stress protocol, this compound exerted significant antianxiety effects . This suggests that the compound’s action, efficacy, and stability can be influenced by the physiological and pathological state of the organism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Bulleyaconitine A involves several steps, including extraction, separation, and purification. The extraction process typically uses solvents such as ethanol or methanol to isolate the compound from the plant material. The separation process often involves column chromatography, which helps to purify the compound further. Finally, crystallization is used to obtain high-purity this compound .

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process begins with the extraction of the compound from Aconitum bulleyanum plants using large quantities of solvents. The extract is then subjected to column chromatography for separation and purification. The final step involves crystallization to achieve the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

Bulleyaconitine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or reduce its toxicity .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products

The major products formed from these reactions include various derivatives of this compound, which are evaluated for their analgesic and anti-inflammatory activities .

Aplicaciones Científicas De Investigación

Bulleyaconitine A has a wide range of scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

Aconitine: Another diterpene alkaloid from the Aconitum plant, known for its analgesic properties but with higher toxicity.

Lappaconitine: A diterpene alkaloid with similar analgesic effects but different molecular targets.

Mesaconitine: Similar in structure to Bulleyaconitine A but with distinct pharmacological properties.

Uniqueness

This compound stands out due to its potent analgesic effects combined with lower toxicity compared to other diterpene alkaloids. Its ability to block voltage-gated sodium channels and modulate protein kinase C and spinal microglia makes it a unique and valuable compound for pain management .

Propiedades

Número CAS |

107668-79-1 |

|---|---|

Fórmula molecular |

C35H49NO9 |

Peso molecular |

627.8 g/mol |

Nombre IUPAC |

[(1S,2R,3R,4R,5R,6S,8R,9R,10R,13S,16R,17R,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate |

InChI |

InChI=1S/C35H49NO9/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(45-19(2)37,27(31(35)36)29(44-7)30(32)35)25(22)26(33)28(38)20-9-11-21(41-4)12-10-20/h9-12,22-27,29-31,39H,8,13-18H2,1-7H3/t22-,23-,24+,25-,26+,27+,29+,30-,31-,32+,33+,34-,35+/m1/s1 |

Clave InChI |

YRECILNLFWZVRM-XTNYDWJGSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |

SMILES isomérico |

CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |

SMILES canónico |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide](/img/structure/B600163.png)

![3-Amino-8-benzyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B600167.png)

![4-[3,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B600187.png)